Ethyl 5-acetyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate Ethyl 5-acetyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10351841
InChI: InChI=1S/C20H23NO6S/c1-6-26-20(24)16-11(2)17(12(3)22)28-19(16)21-18(23)13(4)27-15-9-7-14(25-5)8-10-15/h7-10,13H,6H2,1-5H3,(H,21,23)
SMILES: CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C(C)OC2=CC=C(C=C2)OC
Molecular Formula: C20H23NO6S
Molecular Weight: 405.5 g/mol

Ethyl 5-acetyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate

CAS No.:

Cat. No.: VC10351841

Molecular Formula: C20H23NO6S

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-acetyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate -

Specification

Molecular Formula C20H23NO6S
Molecular Weight 405.5 g/mol
IUPAC Name ethyl 5-acetyl-2-[2-(4-methoxyphenoxy)propanoylamino]-4-methylthiophene-3-carboxylate
Standard InChI InChI=1S/C20H23NO6S/c1-6-26-20(24)16-11(2)17(12(3)22)28-19(16)21-18(23)13(4)27-15-9-7-14(25-5)8-10-15/h7-10,13H,6H2,1-5H3,(H,21,23)
Standard InChI Key DUNJOZVEXWRXDU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C(C)OC2=CC=C(C=C2)OC
Canonical SMILES CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C(C)OC2=CC=C(C=C2)OC

Introduction

Ethyl 5-acetyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. Thiophene derivatives are widely studied for their pharmacological properties and potential applications in medicinal chemistry and agrochemicals. This compound is synthesized using established organic chemistry methods, particularly multicomponent reactions, which allow for efficient synthesis pathways.

Synthesis and Chemical Reactions

The synthesis of Ethyl 5-acetyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate typically involves a one-pot reaction process. This method facilitates the simultaneous formation of multiple bonds, streamlining the synthesis pathway. The compound can participate in various chemical reactions due to its functional groups, including ester, amide, and thiophene rings.

Synthesis Pathway

StepReaction ComponentsConditions
1Starting MaterialsOne-pot reaction
2Formation of BondsMulticomponent reaction conditions

Biological Activities and Potential Applications

Thiophene derivatives, including Ethyl 5-acetyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate, are investigated for their biological activities. These compounds can exhibit anti-inflammatory and analgesic effects, although specific data on this compound's mechanism may require further investigation.

Potential Applications

  • Medicinal Chemistry: Potential use in developing drugs with anti-inflammatory and analgesic properties.

  • Agrochemicals: Possible applications in pest control or plant protection.

Research Challenges

  • Mechanism of Action: Further studies are needed to understand how this compound interacts with biological targets.

  • Toxicity and Safety: Evaluation of its safety profile for potential applications.

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